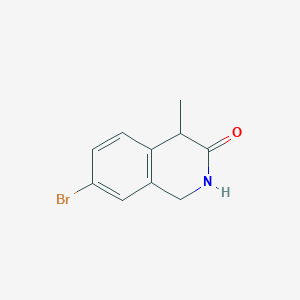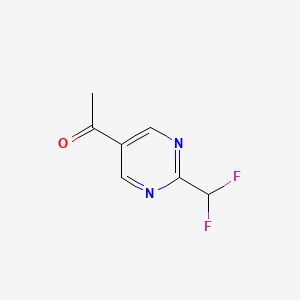![molecular formula C9H7FN2O2 B15234268 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the fluorine, methyl, and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can yield the desired pyrrolo[3,2-c]pyridine core. Subsequent functionalization steps, such as fluorination, methylation, and carboxylation, are carried out using suitable reagents and conditions .
Industrial Production Methods
Industrial production of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form .
化学反応の分析
Types of Reactions
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
科学的研究の応用
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7-fluoro-1H-pyrrolo[3,2-c]pyridine: Lacks the methyl and carboxylic acid groups.
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the fluorine atom.
7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the methyl group.
Uniqueness
The presence of the fluorine atom, methyl group, and carboxylic acid group in 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
7-fluoro-1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-12-3-2-5-7(9(13)14)11-4-6(10)8(5)12/h2-4H,1H3,(H,13,14) |
InChIキー |
DUTFAYQYTZFKJY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=CN=C2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)



![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)




![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
